3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Overview
Description
3-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (3-Cl-1H-PPCA) is an organic compound with a chemical formula of C7H6ClNO2. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and is a member of the pyrrolo[2,3-c]pyridine family. 3-Cl-1H-PPCA is a versatile compound that has been used for a variety of applications, including in pharmaceuticals, materials science, and organic synthesis.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology and Medicinal Chemistry .
Summary of the Application
1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being studied as potential cancer therapeutics .
Methods of Application or Experimental Procedures
The specific derivative compound 4h was synthesized and its inhibitory activity against FGFR was evaluated . The effect of compound 4h on the migration and invasion abilities of 4T1 cells was also evaluated through the transwell chamber assay .
Results or Outcomes
Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
Specific Scientific Field
This application falls under the field of Endocrinology and Medicinal Chemistry .
Summary of the Application
1H-pyrrolo[2,3-b]pyridine derivatives have shown efficacy in reducing blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Methods of Application or Experimental Procedures
The specific derivative compounds were synthesized and their efficacy to reduce blood glucose was evaluated .
Results or Outcomes
The compounds showed potential in reducing blood glucose, indicating their potential use in treating diabetes and other related conditions .
Application in Antiviral Research
Specific Scientific Field
This application falls under the field of Virology and Medicinal Chemistry .
Summary of the Application
Pyridine-containing compounds, including 1H-pyrrolo[2,3-b]pyridine derivatives, have shown increasing importance for medicinal application as antiviral agents .
Methods of Application or Experimental Procedures
The specific derivative compounds were synthesized and their antiviral activities were evaluated .
Results or Outcomes
The compounds showed potential antiviral activities, indicating their potential use in treating viral infections .
Application in Analgesic and Sedative Agents
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
Pyrrolo[3,4-c]pyridine derivatives have been studied as analgesic and sedative agents . These compounds can be used to treat diseases of the nervous system .
Methods of Application or Experimental Procedures
The specific derivative compounds were synthesized and their analgesic and sedative activities were evaluated .
Results or Outcomes
The compounds showed potential as analgesic and sedative agents, indicating their potential use in treating diseases of the nervous system .
Application in Immune System Disorders
Specific Scientific Field
This application falls under the field of Immunology .
Summary of the Application
Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential use in treating diseases of the immune system .
Methods of Application or Experimental Procedures
The specific derivative compounds were synthesized and their effects on the immune system were evaluated .
Results or Outcomes
The compounds showed potential in treating diseases of the immune system .
properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSDOTWUEKEAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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